molecular formula C17H20N2O2 B1213664 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate

Cat. No.: B1213664
M. Wt: 284.35 g/mol
InChI Key: ZNRGQMMCGHDTEI-UHFFFAOYSA-N
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Description

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Bicyclic Structure: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.

    Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Esterification: The final step involves the esterification of the indole-3-carboxylic acid with the bicyclic alcohol using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester group to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives

    Reduction: Indole-3-carbinol derivatives

    Substitution: Indole-3-carboxamide or indole-3-thioester derivatives

Scientific Research Applications

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Atropine: A tropane alkaloid with a similar bicyclic structure, used as a medication to treat certain types of nerve agent and pesticide poisonings.

    Scopolamine: Another tropane alkaloid with similar pharmacological properties, used to treat motion sickness and postoperative nausea.

    Hyoscyamine: An isomer of atropine, used for its antispasmodic properties.

Uniqueness

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate is unique due to the presence of the indole moiety, which is not found in the aforementioned compounds. This structural difference may confer distinct biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGQMMCGHDTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861113
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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